molecular formula C14H20ClNO3 B13768225 Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester CAS No. 5014-26-6

Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester

Cat. No.: B13768225
CAS No.: 5014-26-6
M. Wt: 285.76 g/mol
InChI Key: NEJQTHUQLBEWPQ-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester is a chemical compound with the molecular formula C13H19Cl2NO3 It is known for its unique structure, which includes a benzoic acid core substituted with a chloro group and a diethylaminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester typically involves the esterification of 5-chloro-2-(2-(diethylamino)ethoxy)benzoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the chlorination of benzoic acid derivatives, followed by the introduction of the diethylaminoethoxy group through nucleophilic substitution reactions. The final esterification step is optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester exerts its effects involves interactions with various molecular targets. The diethylaminoethoxy group can interact with biological receptors or enzymes, modulating their activity. The chloro group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-5-chloro-, methyl ester: Similar structure but with an amino group instead of the diethylaminoethoxy group.

    Benzoic acid, 5-chloro-2-(2-(methylamino)ethoxy)-, methyl ester: Contains a methylamino group instead of the diethylamino group.

Uniqueness

Benzoic acid, 5-chloro-2-(2-(diethylamino)ethoxy)-, methyl ester is unique due to the presence of the diethylaminoethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5014-26-6

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

methyl 5-chloro-2-[2-(diethylamino)ethoxy]benzoate

InChI

InChI=1S/C14H20ClNO3/c1-4-16(5-2)8-9-19-13-7-6-11(15)10-12(13)14(17)18-3/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

NEJQTHUQLBEWPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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